molecular formula C11H12N2O3S B2464539 5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol CAS No. 928710-70-7

5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol

Cat. No.: B2464539
CAS No.: 928710-70-7
M. Wt: 252.29
InChI Key: JUSZMVYKNOHVTD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The 3,4-dimethoxybenzyl group is known to act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .

Mode of Action

The 3,4-dimethoxybenzyl group in the compound acts as a protective group for the thiol moiety. This group increases the solubility and stability of the precursor but becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid)

Biochemical Pathways

The compound’s structure suggests it may be involved in the formation of self-assembled monolayers of aromatic thiolates . These monolayers are frequently used in a wide range of applications, indicating that the compound could potentially influence various biochemical pathways.

Pharmacokinetics

The presence of the 3,4-dimethoxybenzyl group, which increases the solubility and stability of the precursor, suggests that the compound may have favorable bioavailability .

Result of Action

The compound’s potential role in the formation of self-assembled monolayers of aromatic thiolates suggests it may influence the structure and function of these monolayers .

Action Environment

The action of 5-(3,4-Dimethoxybenzyl)-1,3,4-oxadiazole-2-thiol is influenced by environmental factors such as temperature and the presence of protons. The 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) . This suggests that the compound’s action, efficacy, and stability may be influenced by these environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol typically involves the reaction of 3,4-dimethoxybenzyl chloride with thiosemicarbazide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring . The reaction conditions usually involve refluxing the reactants in ethanol or another suitable solvent for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-Chlorophenyl)methyl]-1,3,4-oxadiazole-2-thiol
  • 5-[(4-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol
  • 5-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-oxadiazole-2-thiol

Uniqueness

5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol is unique due to the presence of the 3,4-dimethoxyphenyl group, which enhances its biological activity. This structural feature contributes to its potent antimicrobial and anticancer properties compared to other similar compounds .

Properties

IUPAC Name

5-[(3,4-dimethoxyphenyl)methyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-14-8-4-3-7(5-9(8)15-2)6-10-12-13-11(17)16-10/h3-5H,6H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSZMVYKNOHVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NNC(=S)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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